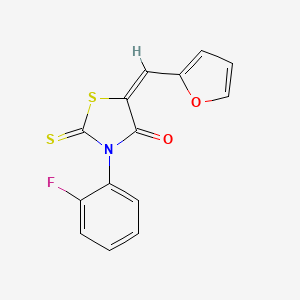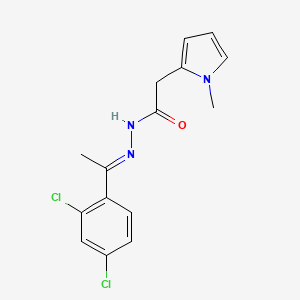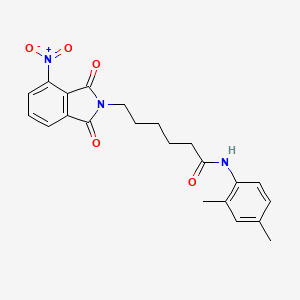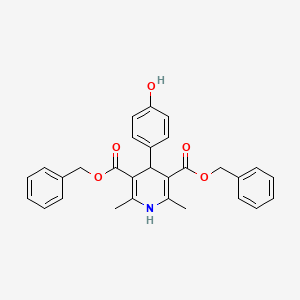![molecular formula C25H22BrNO3S B11678974 N-{2-[(4-bromophenyl)(5-methylfuran-2-yl)methyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11678974.png)
N-{2-[(4-bromophenyl)(5-methylfuran-2-yl)methyl]phenyl}-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-BROMOPHENYL)(5-METHYLFURAN-2-YL)METHYL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of aromatic rings, a furan ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-BROMOPHENYL)(5-METHYLFURAN-2-YL)METHYL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions The process begins with the preparation of the intermediate compounds, such as 4-bromophenyl and 5-methylfuran-2-yl derivatives These intermediates are then subjected to a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques like Suzuki or Heck reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-BROMOPHENYL)(5-METHYLFURAN-2-YL)METHYL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or potassium thiolate are often employed.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(4-BROMOPHENYL)(5-METHYLFURAN-2-YL)METHYL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[(4-BROMOPHENYL)(5-METHYLFURAN-2-YL)METHYL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The sulfonamide group is known to interact with enzyme active sites, while the aromatic rings can engage in π-π interactions with protein residues.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-CHLOROPHENYL)(5-METHYLFURAN-2-YL)METHYL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE
- N-{2-[(4-FLUOROPHENYL)(5-METHYLFURAN-2-YL)METHYL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE
- N-{2-[(4-IODOPHENYL)(5-METHYLFURAN-2-YL)METHYL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE
Uniqueness
The uniqueness of N-{2-[(4-BROMOPHENYL)(5-METHYLFURAN-2-YL)METHYL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization, while the furan ring provides a unique electronic structure that can influence the compound’s interactions with biological targets.
Properties
Molecular Formula |
C25H22BrNO3S |
|---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
N-[2-[(4-bromophenyl)-(5-methylfuran-2-yl)methyl]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C25H22BrNO3S/c1-17-7-14-21(15-8-17)31(28,29)27-23-6-4-3-5-22(23)25(24-16-9-18(2)30-24)19-10-12-20(26)13-11-19/h3-16,25,27H,1-2H3 |
InChI Key |
ZUYGDLJXHCVGAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(C3=CC=C(C=C3)Br)C4=CC=C(O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678908.png)
![Methyl 5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11678910.png)
![(5Z)-5-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678912.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11678917.png)
![N'-[(Z)-(4-Ethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11678924.png)


![Cyclopentyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11678936.png)

![(4-{(E)-[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B11678942.png)


![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11678953.png)
![methyl (2Z)-2-(4-bromobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11678966.png)
